![molecular formula C11H18ClNO B3080907 [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride CAS No. 1093405-43-6](/img/structure/B3080907.png)
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride
Descripción general
Descripción
[1-(3-Methoxyphenyl)propyl]methylamine hydrochloride: is a chemical compound with the molecular formula C11H18ClNO It is a hydrochloride salt form of [1-(3-Methoxyphenyl)propyl]methylamine, which is an organic compound containing a methoxyphenyl group attached to a propyl chain and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and propylamine.
Reductive Amination: The 3-methoxybenzaldehyde undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride to form [1-(3-Methoxyphenyl)propyl]amine.
Methylation: The resulting amine is then methylated using a methylating agent like methyl iodide to produce [1-(3-Methoxyphenyl)propyl]methylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, larger-scale equipment, and purification techniques such as recrystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, hydroxides, and amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or primary amines.
Substitution: Derivatives with different functional groups replacing the methylamine group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.
Neurotransmitter Research: It serves as a model compound for studying the behavior of neurotransmitters and their analogs.
Medicine:
Pharmaceutical Development: this compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of [1-(3-Methoxyphenyl)propyl]methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as neurotransmitter analog studies or enzyme inhibition assays.
Comparación Con Compuestos Similares
- [1-(3-Methoxyphenyl)ethyl]amine hydrochloride
- [1-(3-Methoxyphenyl)propyl]amine hydrochloride
- [1-(3-Methoxyphenyl)butyl]amine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the length of the carbon chain attached to the methoxyphenyl group. This affects the compound’s physical and chemical properties.
- Chemical Behavior: The reactivity and interaction with biological targets may vary based on the chain length and the presence of additional functional groups.
- Applications: While all these compounds may be used in similar research contexts, their specific applications can differ based on their unique properties.
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-4-11(12-2)9-6-5-7-10(8-9)13-3;/h5-8,11-12H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAIRLQOFQIVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




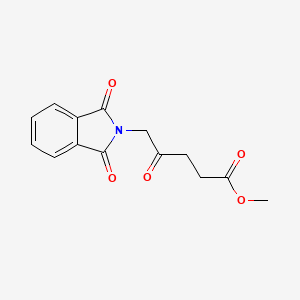


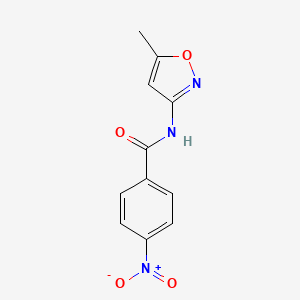

![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)
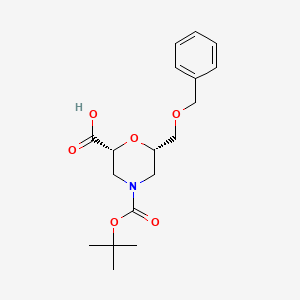
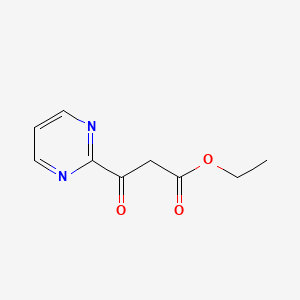

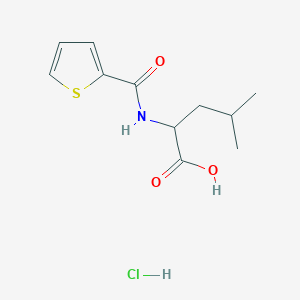
![Imidazo[2,1-b][1,3]thiazol-6-ylmethanamine hydrochloride](/img/structure/B3080928.png)

